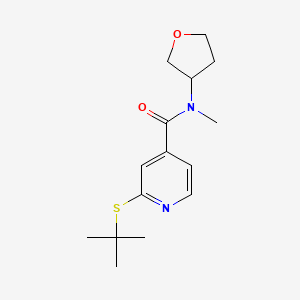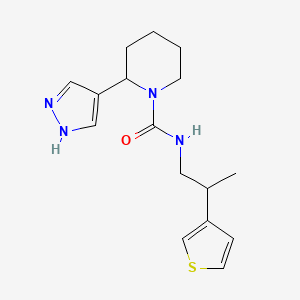![molecular formula C12H21ClN2O3S2 B7642931 1-[4-(4,5-Dimethylthiophen-2-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7642931.png)
1-[4-(4,5-Dimethylthiophen-2-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4,5-Dimethylthiophen-2-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride, also known as DMXAA or ASA404, is a small molecule drug that has been extensively studied for its anticancer properties. It was first identified in the late 1990s as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mouse macrophages. Since then, DMXAA has been investigated for its potential as an anti-cancer agent, and several clinical trials have been conducted to evaluate its safety and efficacy in humans.
Mechanism of Action
The exact mechanism of action of 1-[4-(4,5-Dimethylthiophen-2-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride is not fully understood, but it is thought to involve the activation of the stimulator of interferon genes (STING) pathway. This pathway is responsible for detecting viral and bacterial DNA in the cytoplasm of cells and triggering an immune response. This compound is believed to mimic the effects of viral DNA by binding to and activating STING, leading to the production of cytokines and activation of immune cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of cytokine production, activation of immune cells such as macrophages and natural killer (NK) cells, and inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to tumors). This compound has also been shown to sensitize tumor cells to radiation therapy and chemotherapy, potentially enhancing their efficacy.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[4-(4,5-Dimethylthiophen-2-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride as an anticancer agent is its ability to activate the immune system and stimulate the production of cytokines. This makes it a promising candidate for combination therapy with other immunomodulatory agents or chemotherapy drugs. However, this compound has also been associated with a number of limitations, including its short half-life in the body and its toxicity at high doses. In addition, the exact mechanism of action of this compound is not fully understood, which makes it difficult to predict its efficacy in different cancer types.
Future Directions
Despite these limitations, 1-[4-(4,5-Dimethylthiophen-2-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride remains a promising candidate for the development of new cancer therapies. Future research in this area could focus on identifying the optimal dose and treatment regimen for this compound, as well as investigating its efficacy in combination with other agents. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify biomarkers that can predict response to treatment. Finally, the development of new formulations or delivery methods for this compound may help to overcome its limitations and improve its clinical utility.
Synthesis Methods
1-[4-(4,5-Dimethylthiophen-2-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride can be synthesized using a multi-step process that involves the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine and sodium hydride to yield the final product, which is purified and isolated as the hydrochloride salt.
Scientific Research Applications
1-[4-(4,5-Dimethylthiophen-2-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride has been extensively studied for its anticancer properties, and several preclinical studies have demonstrated its ability to induce tumor regression in a variety of cancer models. In particular, this compound has been shown to activate the immune system and stimulate the production of cytokines such as TNF-α, interleukin-6 (IL-6), and interferon-alpha (IFN-α), which can promote tumor cell death and inhibit tumor growth.
properties
IUPAC Name |
1-[4-(4,5-dimethylthiophen-2-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S2.ClH/c1-8-6-12(18-10(8)3)19(15,16)14-4-5-17-11(7-14)9(2)13;/h6,9,11H,4-5,7,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOLFDDACGYAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N2CCOC(C2)C(C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]butanamide;hydrochloride](/img/structure/B7642857.png)
![4-[4-[3-(Trifluoromethyl)pyrazol-1-yl]piperidine-1-carbonyl]benzonitrile](/img/structure/B7642858.png)

![N-[2-(4-fluorophenyl)-2-methoxyethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7642872.png)
![(2S,3S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]pentanamide;hydrochloride](/img/structure/B7642880.png)


![2-Amino-4-methylsulfanyl-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)butan-1-one;hydrochloride](/img/structure/B7642906.png)
![N-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642913.png)
![Methyl 2-[[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]carbamoyl]cyclopentane-1-carboxylate](/img/structure/B7642918.png)
![3-methyl-N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B7642926.png)
![4-Methyl-2-[2-oxo-2-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]ethyl]-1,2,4-triazol-3-one](/img/structure/B7642934.png)
![(2S)-2-amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-3-methylbutan-1-one;hydrochloride](/img/structure/B7642937.png)
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642950.png)